molecular formula C22H30N2O3 B4773006 2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol

2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B4773006
M. Wt: 370.5 g/mol
InChI Key: SMTOTAGCKNAJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as MBPEP and is a derivative of the benzylpiperazine family.

Mechanism of Action

The mechanism of action of 2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been shown to have an affinity for various receptors in the brain, including the 5-HT1A receptor, the D2 receptor, and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have anxiolytic effects in animal models, reducing anxiety-related behaviors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its potential therapeutic properties. This compound has been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent, making it a valuable tool for studying these conditions. However, one of the limitations of using this compound is its limited availability and high cost, which may limit its use in some research studies.

Future Directions

There are several future directions for the study of 2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol. One potential direction is the further study of its potential therapeutic properties in various neurological disorders, including Parkinson's disease and schizophrenia. Another potential direction is the development of more efficient and cost-effective synthesis methods for this compound, which may increase its availability for use in research studies. Additionally, the use of this compound in combination with other drugs may be explored in future studies to enhance its therapeutic effects.
Conclusion:
In conclusion, 2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has potential therapeutic properties and has been studied extensively in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new treatments for various neurological disorders.

Scientific Research Applications

2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic properties in various scientific research studies. This compound has been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.

properties

IUPAC Name

2-[1-[(3-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-26-21-8-6-18(7-9-21)15-23-11-12-24(20(17-23)10-13-25)16-19-4-3-5-22(14-19)27-2/h3-9,14,20,25H,10-13,15-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTOTAGCKNAJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-Methoxybenzyl)-4-(4-methoxybenzyl)piperazin-2-yl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol
Reactant of Route 3
Reactant of Route 3
2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol
Reactant of Route 4
Reactant of Route 4
2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol
Reactant of Route 5
Reactant of Route 5
2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol
Reactant of Route 6
Reactant of Route 6
2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.